molecular formula C18H22BNO4 B581079 Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate CAS No. 1256360-11-8

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Cat. No. B581079
M. Wt: 327.187
InChI Key: MHUYEVSKFAMONG-UHFFFAOYSA-N
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Description

“Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate” is a chemical compound. Its molecular formula is C19H26BNO4 and it has an average mass of 343.225 Da .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT) . These studies provide insights into the conformation and electronic properties of the molecules.


Chemical Reactions Analysis

While specific chemical reactions involving “Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate” are not detailed in the available literature, similar compounds have been used in reactions such as the Suzuki–Miyaura coupling .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of boric acid ester intermediates, including those related to the target compound, involves multi-step substitution reactions. These compounds are analyzed using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures are confirmed by X-ray diffraction and further investigated through density functional theory (DFT) to compare with experimental values, revealing physicochemical properties (Huang et al., 2021).

Applications in Polymer Synthesis

  • Research on conjugated polymers demonstrates the use of the target compound in creating highly luminescent materials. These polymers, synthesized through Suzuki polycondensation reactions, exhibit significant potential in optoelectronic applications due to their brilliant red colors and solubility in common organic solvents (Zhu et al., 2007).

Chemical Properties and Reactions

  • Studies on Pd-catalyzed borylation of arylbromides using the target compound have shown effective methods for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method is particularly advantageous for borylation of arylbromides with sulfonyl groups, highlighting the compound's versatility in chemical synthesis (Takagi & Yamakawa, 2013).

Biomedical Research Applications

  • In biomedical research, boronated phosphonium salts containing the target compound have been synthesized and evaluated for their in vitro cytotoxicity and cellular uptake. These studies are essential for developing new therapeutic agents, demonstrating the compound's potential in medical applications (Morrison et al., 2010).

Organic Electronics

  • The compound's utility in the synthesis of heteroaryl-linked benzimidazoles via microwave-assisted boronate ester formation indicates its importance in creating materials for organic electronics. This innovative approach allows for the efficient and quick production of heteroaryl-substituted benzimidazoles, crucial for various electronic devices (Rheault et al., 2009).

properties

IUPAC Name

benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)15-10-11-20(12-15)16(21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUYEVSKFAMONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801115044
Record name 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

CAS RN

1256360-11-8
Record name 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801115044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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